molecular formula C10H21NO B12656314 N,2-Diethyl-3-methylvaleramide CAS No. 94333-42-3

N,2-Diethyl-3-methylvaleramide

Cat. No.: B12656314
CAS No.: 94333-42-3
M. Wt: 171.28 g/mol
InChI Key: GXTTUHOVBQMJLW-UHFFFAOYSA-N
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Description

N,2-Diethyl-3-methylvaleramide is an organic compound with the molecular formula C10H21NO It is a derivative of valeramide, characterized by the presence of ethyl and methyl groups attached to the nitrogen and carbon atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

N,2-Diethyl-3-methylvaleramide can be synthesized through several methods. One common approach involves the reaction of 3-methylvaleric acid with diethylamine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs under mild conditions, with the formation of the amide bond facilitated by the coupling reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as copper-based metal-organic frameworks can be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N,2-Diethyl-3-methylvaleramide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

N,2-Diethyl-3-methylvaleramide has several scientific research applications:

Mechanism of Action

The mechanism by which N,2-Diethyl-3-methylvaleramide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, it can interact with receptors on cell membranes, influencing cellular signaling and function .

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-3-methylbenzamide:

    N,N-Diethylformamide: Used as a solvent in various chemical reactions.

Uniqueness

N,2-Diethyl-3-methylvaleramide is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike DEET, which is primarily used for its insect-repellent properties, this compound has broader applications in scientific research and industry .

Properties

CAS No.

94333-42-3

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

N,2-diethyl-3-methylpentanamide

InChI

InChI=1S/C10H21NO/c1-5-8(4)9(6-2)10(12)11-7-3/h8-9H,5-7H2,1-4H3,(H,11,12)

InChI Key

GXTTUHOVBQMJLW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CC)C(=O)NCC

Origin of Product

United States

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